molecular formula C5H9NO3 B12061577 N-Acetyl-DL-alanine-3,3,3-d3

N-Acetyl-DL-alanine-3,3,3-d3

Cat. No.: B12061577
M. Wt: 134.15 g/mol
InChI Key: KTHDTJVBEPMMGL-FIBGUPNXSA-N
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Description

Significance of Deuterium (B1214612) Isotopic Labeling in Biochemical Research

Deuterium labeling is a powerful technique in biochemical research that involves the substitution of hydrogen atoms with deuterium in a molecule of interest. musechem.comwikipedia.org This substitution is particularly useful because deuterium is a stable, non-radioactive isotope, making it safe for in vivo studies. While chemically similar to hydrogen, deuterium has a greater mass, which can lead to a phenomenon known as the kinetic isotope effect. musechem.com This effect can result in enhanced metabolic stability of the labeled compound as the bond between carbon and deuterium is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage. musechem.com

This unique property allows researchers to trace the metabolic fate of compounds within a biological system. clearsynth.comwikipedia.org By using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, scientists can track the labeled molecules and their metabolites, providing detailed insights into metabolic pathways, reaction mechanisms, and the kinetics of biological processes. wikipedia.orgresearchgate.net Deuterium-labeled compounds, such as N-Acetyl-DL-alanine-3,3,3-d3, serve as tracers to elucidate the absorption, distribution, metabolism, and excretion (ADME) of molecules in living organisms. clearsynth.commusechem.com

Role of N-Acetyl Amino Acids in Metabolic Studies

N-acetyl amino acids (NAAAs) are a class of molecules where an acetyl group is attached to the nitrogen atom of an amino acid. frontiersin.orgnih.gov These compounds are found in various biological systems and are involved in a range of metabolic processes. frontiersin.orghmdb.ca For instance, N-acetyl-L-aspartic acid (NAA) is a well-known NAAA primarily found in the vertebrate brain and is implicated in myelination and cellular signaling. nih.gov

In metabolic research, NAAAs can serve as biomarkers for certain physiological or pathological states. chemicalbook.comfrontiersin.org For example, altered levels of specific NAAAs have been observed in various conditions, highlighting their potential role in disease processes. nih.gov The acetylation of amino acids can also be a detoxification pathway for high concentrations of certain organic acids or amino acids. frontiersin.org The study of NAAAs helps in understanding the intricate network of metabolic regulation and the roles of these modified amino acids in cellular function. nih.govresearchgate.net

Overview of Research Domains Utilizing this compound

The primary application of this compound lies in its use as an internal standard in mass spectrometry-based quantitative analysis. Its deuterated nature allows it to be distinguished from its unlabeled counterpart, enabling accurate quantification of N-acetylalanine in biological samples. ckisotopes.com

Specific research areas where this compound is valuable include:

Metabolomics: In studies aiming to identify and quantify the complete set of small-molecule metabolites in a biological system, deuterated standards like this compound are crucial for accurate measurement of endogenous N-acetylalanine levels.

Biomarker Discovery: N-Acetyl-L-alanine has been investigated as a potential biomarker for prostate cancer. chemicalbook.com The use of its deuterated analog as an internal standard is essential for validating and quantifying this biomarker in clinical research.

Drug Metabolism and Pharmacokinetics (DMPK): In the development of drugs that are structurally related to alanine (B10760859) or that may affect alanine metabolism, this compound can be used as a tracer to study the metabolic fate of these drugs. clearsynth.commusechem.com

Compound Data

PropertyValue
Chemical Formula C5H6D3NO3 chemicalbook.com
Molecular Weight 134.15 g/mol chemicalbook.com
Synonyms 2-Acetamidopropionic Acid-d3, Ac-DL-Ala-OH-d3 cdnisotopes.com
Isotopic Enrichment 98 atom % D cdnisotopes.com

Interactive Data Table: Compound Information (This is a simplified representation of an interactive table)

Compound NameCAS Number (Unlabeled)Molecular FormulaIsotopic Purity
This compound1115-69-1 cdnisotopes.comCD3CH(NHCOCH3)COOH cdnisotopes.com98 atom % D cdnisotopes.com
N-Acetyl-L-alanine97-69-8C5H9NO3N/A
DL-Alanine-3,3,3-d353795-94-1 scbt.comCD3CH(NH2)CO2H scbt.comN/A
L-Alanine-3,3,3-d363546-27-0 nih.govC3H7NO2 nih.govN/A

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9NO3

Molecular Weight

134.15 g/mol

IUPAC Name

2-acetamido-3,3,3-trideuteriopropanoic acid

InChI

InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)/i1D3

InChI Key

KTHDTJVBEPMMGL-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)O)NC(=O)C

Canonical SMILES

CC(C(=O)O)NC(=O)C

Origin of Product

United States

Synthetic Methodologies and Isotopic Purity

Strategies for Deuterium (B1214612) Incorporation at the C-3 Position

The targeted introduction of deuterium at the C-3 position of alanine (B10760859) is a critical step in the synthesis of N-Acetyl-DL-alanine-3,3,3-d3. Both chemical and enzymatic methods have been developed to achieve this specific deuteration.

Chemical Synthesis Pathways and Derivatization

Chemical synthesis offers a direct route to deuterated amino acids. These methods often involve the use of deuterated precursors or reagents in a multi-step synthesis. While specific details for the direct synthesis of this compound are not extensively published in mainstream literature, general strategies for deuterating amino acids can be inferred.

One common approach involves the catalytic reduction of a suitable precursor with deuterium gas. For instance, a precursor containing a double bond or a reducible group at the C-3 position could be subjected to deuteration. Another strategy is the use of a deuterated starting material, such as a deuterated version of a synthetic precursor to alanine.

A recently developed method for the enantioselective α-deuteration of various amino acid derivatives utilizes sodium ethoxide in deuterated ethanol (B145695) (EtOD). acs.org This approach has shown high levels of deuterium incorporation and enantiomeric purity for several amino acids, including an alanine derivative. acs.org For example, an alanine derivative with both isobutyryl and benzyl (B1604629) groups at the nitrogen atom achieved 94% deuterium labeling with 98% enantiomeric excess when the reaction was conducted at -40°C for three days. acs.org This method's success relies on the careful selection of protecting groups on the amine to control the stereochemistry during the deuterium exchange. acs.org

The final step in the chemical synthesis would be the N-acetylation of the deuterated DL-alanine-3,3,3-d3. This is a standard chemical transformation, often carried out using acetic anhydride (B1165640). google.com A process for the acetylation of D,L-α-aminocarboxylic acids using acetic anhydride in acetic acid at elevated temperatures (60-150°C) has been described, which can yield the N-acetylated product in high purity without the need for aqueous workup. google.com

Enzymatic Approaches for Deuteration

Enzymatic methods provide a highly selective and efficient alternative for deuterium incorporation, often proceeding under mild reaction conditions. nih.gov These approaches can be broadly categorized into hydrogen-deuterium (H/D) exchange reactions and stereoselective reductive amination. rsc.org

Hydrogen-deuterium exchange (HIE) strategies utilize enzymes to replace hydrogen atoms with deuterium at specific positions on a pre-existing amino acid. rsc.org Some enzyme systems can catalyze H/D exchange at both the Cα and Cβ (C-3) positions of amino acids. nih.gov For example, a two-protein system involving an aminotransferase (DsaD) and a partner protein (DsaE) has been shown to catalyze Cα and Cβ H/D exchange in various amino acids, including L-leucine, with high deuterium incorporation levels. wisc.edu

Reductive amination, on the other hand, involves the simultaneous formation of the chiral center and the incorporation of deuterium. rsc.org An innovative H₂-driven biocatalytic platform combines a hydrogenase with an amino acid dehydrogenase (like L-alanine dehydrogenase) to produce α-deuterated amino acids. rsc.org This system uses D₂O as the deuterium source to generate the deuterated cofactor [4-²H]-NADH in situ, which then participates in the reductive amination of a keto-acid precursor to the desired deuterated amino acid. rsc.org This method is versatile and allows for the production of variously labeled L-alanines. rsc.org

Achieving High Isotopic Enrichment for Research Applications

For most research applications, a high degree of isotopic enrichment is crucial for obtaining clear and unambiguous results. The goal is to have the vast majority of the compound molecules contain the desired number of deuterium atoms at the specified positions. Commercially available this compound is often advertised with an isotopic purity of 98 atom % D or higher. sigmaaldrich.comfishersci.fisigmaaldrich.com

Achieving such high enrichment through chemical synthesis often requires careful optimization of reaction conditions, such as temperature, pressure, and catalyst choice, to maximize the incorporation of deuterium and minimize side reactions. In enzymatic methods, the concentration of D₂O in the reaction medium is a key factor; using a high percentage of D₂O (e.g., 99.9%) can lead to nearly quantitative deuterium labeling. wisc.edu Predialyzing the enzymes into a D₂O-based buffer can further increase the level of deuterium incorporation. wisc.edu

Analytical Verification of Isotopic Purity and Regiospecificity

Determining the isotopic purity and confirming the specific location of the deuterium atoms (regiospecificity) are essential quality control steps. A combination of analytical techniques is typically employed for this purpose. rsc.org

Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HR-MS), is a primary tool for determining isotopic enrichment. rsc.orgnih.govresearchgate.net By analyzing the mass-to-charge ratio of the molecule, the relative abundance of the deuterated species compared to the non-deuterated and partially deuterated analogues can be accurately measured. nih.gov Electrospray ionization (ESI) is a common ionization technique used for this analysis. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for confirming the regiospecificity of the deuteration. rsc.orgresearchgate.net ¹H NMR can be used to observe the disappearance of the signal corresponding to the protons at the C-3 position, confirming their replacement by deuterium. ²H (Deuterium) NMR can directly detect the presence and location of deuterium atoms within the molecule. Quantitative NMR (qNMR) can also be used in conjunction with other methods to determine the purity of deuterated compounds. nih.gov

The following table summarizes the key analytical techniques and their roles in verifying the quality of this compound.

Analytical TechniquePurposeKey Findings
High-Resolution Mass Spectrometry (HR-MS) Determines isotopic enrichment by measuring the relative abundance of isotopologues.Can provide precise percentages of d0, d1, d2, and d3 species.
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the specific location (regiospecificity) of the deuterium atoms.¹H NMR shows the absence of protons at the C-3 position, while ²H NMR directly detects the deuterium signal at C-3.

By employing these rigorous synthetic and analytical methodologies, researchers can obtain high-purity this compound, a critical reagent for advancing our understanding of biological processes.

Applications in Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR spectroscopy, the presence of deuterium (B1214612) in place of protons (¹H) profoundly alters the spectral output. Given that the ¹H nucleus is ubiquitous in biomolecules and its strong magnetic interactions often lead to signal overlap and line broadening, selective deuteration is a cornerstone of modern biomolecular NMR.

Simplification of NMR Spectra through Deuteration

The primary benefit of deuteration in NMR is the simplification of complex ¹H spectra. The ¹H nucleus has a high gyromagnetic ratio and forms a dense network of dipolar couplings, which leads to broad lines and extensive signal overlap, especially in large molecules. Replacing protons with deuterons, which have a much smaller gyromagnetic ratio, effectively "edits" them out of the ¹H spectrum. This "dilution" of the proton network mitigates the effects of ¹H-¹H dipolar couplings, a major source of relaxation and line broadening. isotope.com

This simplification allows for the resolution of individual signals that would otherwise be lost in a crowded spectral region, enabling more precise analysis of the remaining protons.

Elucidation of Molecular Structure and Dynamics in Complex Biological Environments

By selectively reintroducing protons at specific sites within a deuterated molecule, researchers can study the structure and dynamics of those particular locations with minimal interference from the rest of the molecule. For instance, using a precursor like L-alanine-d3 allows for the study of methyl group dynamics in detail. Deuterium quadrupole echo spectroscopy of polycrystalline L-alanine-d3 has been used to quantitatively determine the rate and mechanism of the methyl group's threefold jump motion, revealing an activation energy of 20.0 kJ/mol for this process. aip.org This type of specific dynamic information is crucial for understanding molecular function in biological systems.

The table below illustrates the conceptual impact of deuteration on key NMR parameters.

ParameterProtiated SampleDeuterated Sample (with selective protonation)Reason for Difference
Spectral ComplexityHigh (Extensive signal overlap)Low (Resolved, individual signals)Reduction in the number of ¹H signals and ¹H-¹H couplings.
Signal LinewidthBroadNarrowReduced dipolar relaxation pathways due to removal of most ¹H nuclei. portlandpress.com
Relaxation Rates (T2)ShortLongSlower transverse relaxation due to the weaker magnetic moment of deuterium compared to hydrogen. portlandpress.com
Structural InformationOften obscured for large moleculesSpecific and localized to labeled sitesAbility to isolate and study specific regions of a molecule without spectral overlap.

Application in Biomolecular NMR Studies

For studying large proteins and their complexes (often >25 kDa), deuteration is essential to overcome the rapid signal decay and line broadening associated with slow molecular tumbling. chemie-brunschwig.ch A common strategy involves expressing a protein in a deuterated medium (D₂O) to produce a uniformly deuterated molecule, and then selectively introducing protonated amino acids or their precursors. portlandpress.com

Specifically, precursors such as L-Alanine (3-¹³C, 99%; 2-D, 96%) are used to introduce ¹H/¹³C-labeled methyl groups into an otherwise deuterated protein. isotope.comisotope.com This allows the alanine (B10760859) methyl groups to serve as sensitive probes for investigating protein structure, dynamics, and interactions, as they are abundant and distributed widely throughout protein structures. nih.gov

Utility in Transverse Relaxation Optimized Spectroscopy (TROSY) Experiments

The development of Transverse Relaxation Optimized Spectroscopy (TROSY) has significantly extended the size limits of biomolecules that can be studied by NMR. copernicus.org The TROSY technique works by minimizing transverse relaxation rates, thereby achieving narrower signal linewidths for large molecules. portlandpress.com

The effectiveness of TROSY is greatly enhanced by isotopic labeling strategies. Methyl-TROSY experiments, in particular, benefit from the use of specifically labeled precursors in a deuterated background. isotope.com For alanine, a precursor like L-alanine-3-¹³C,2-²H is synthesized and incorporated into the protein. nih.gov This specific labeling pattern—a protonated ¹³C-methyl group attached to a deuterated α-carbon—is optimized for methyl-TROSY experiments. This approach has been successfully used to map protein-ligand interaction interfaces in large protein complexes, such as the 306 kDa fragment of the p97 ATPase, by observing chemical shift perturbations in the alanine methyl signals upon ligand binding. nih.gov

Mass Spectrometry (MS)

In mass spectrometry, the key advantage of isotopic labeling is not spectral simplification but the creation of ideal internal standards for precise and accurate quantification.

Quantitative Analysis in Complex Biological Matrices

Quantitative analysis of small molecules in complex biological samples like plasma or urine is challenging due to matrix effects and analyte loss during sample preparation. eurisotop.com The use of a stable isotope-labeled internal standard (SILIS) is the gold standard method to correct for these variations. chiron.no A SILIS is a version of the analyte molecule where one or more atoms have been replaced by a heavy isotope (e.g., ²H, ¹³C, ¹⁵N).

N-Acetyl-DL-alanine-3,3,3-d3, or related deuterated N-acetylated amino acids, are ideal for this purpose. vulcanchem.comgoogle.com When a known amount of the deuterated standard is added to a sample at the beginning of the workflow, it behaves almost identically to the endogenous, non-labeled analyte during extraction, derivatization, and ionization. chiron.no However, because of its higher mass, its signal is distinct from the analyte's signal in the mass spectrometer. By measuring the ratio of the analyte's peak area to the internal standard's peak area, an accurate quantification can be achieved, as any experimental variability affects both compounds equally. google.com This approach is widely used in metabolomics and clinical chemistry to measure the concentration of metabolites like N-acetylalanine. nih.govall-chemistry.com

The table below outlines typical parameters for a quantitative LC-MS/MS method using a deuterated internal standard.

Analyte/StandardCompoundPrecursor Ion (m/z)Product Ion (m/z)Function
AnalyteN-Acetyl-DL-alanine132.189.1Target compound for quantification.
Internal StandardThis compound135.192.1Corrects for matrix effects and analyte loss.

Note: The m/z values are illustrative and can vary based on the specific adduct and instrument settings.

Tracer Studies and Metabolite Detection by LC-MS

This compound serves as a valuable tracer in metabolic studies, particularly in the field of metabolomics and metabolic flux analysis (MFA). The use of stable isotope tracers, such as those labeled with deuterium (²H), is a powerful technique for elucidating metabolic pathways, quantifying metabolic fluxes, and assessing reaction thermodynamics. nih.gov In these studies, the deuterated compound is introduced into a biological system, such as cell culture, and its journey through various metabolic pathways is tracked.

The core principle of a tracer study is that the deuterium-labeled this compound is processed by cellular enzymes. The acetyl group may be removed, releasing alanine-3,3,3-d3. This labeled alanine can then enter central carbon metabolism. For instance, it can be converted to pyruvate (B1213749), which is a key hub in cellular metabolism, connecting glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism. nih.gov As the deuterium-labeled carbon backbone moves through these interconnected pathways, the deuterium atoms are incorporated into a variety of downstream metabolites.

Liquid chromatography-mass spectrometry (LC-MS) is the analytical technique of choice for detecting and quantifying these labeled metabolites. d-nb.info The high separation power of liquid chromatography combined with the sensitivity and specificity of mass spectrometry allows for the detection of minute changes in the isotopic labeling patterns of metabolites. nih.gov By comparing the mass spectra of metabolites from systems fed with the d3-labeled tracer to control systems, researchers can identify which compounds have incorporated the deuterium label. This information provides a detailed map of active metabolic pathways. researchgate.netnih.gov For example, the detection of deuterium in TCA cycle intermediates like malate (B86768) or fumarate (B1241708) after introducing this compound would confirm the flux of the alanine carbon skeleton through that cycle. nih.gov

The data generated from these LC-MS analyses, specifically the mass isotopomer distributions, can be used for metabolic flux analysis. d-nb.info This computational modeling approach uses the isotopic labeling data to calculate the rates (fluxes) of reactions within the metabolic network. researchgate.net While ¹³C is a very common isotope for MFA, ²H tracers like this compound offer complementary information, although the interpretation can be more complex due to potential kinetic isotope effects. d-nb.infonih.gov

Table 1: Principle of LC-MS Based Tracer Studies with this compound

StepDescriptionKey Compound(s)Analytical Method
1. Introduction The stable isotope-labeled tracer is introduced into the biological system.This compound-
2. Metabolism The tracer is metabolized, and the deuterium label is incorporated into downstream metabolites.Alanine-3,3,3-d3, Pyruvate-d3, TCA cycle intermediatesCellular Enzymes
3. Extraction Metabolites are extracted from the biological sample (e.g., cells, tissue, biofluids). nih.govMixture of labeled and unlabeled metabolitesChemical Extraction
4. Analysis The extracted metabolites are separated and detected to determine isotopic enrichment.Isotopomers of various metabolitesLC-MS / MS
5. Data Interpretation The labeling patterns are used to map active pathways and quantify reaction rates.Labeled vs. Unlabeled Metabolite RatiosMetabolic Flux Analysis

Internal Standard Applications in Mass Spectrometry-Based Methods

In quantitative analytical chemistry, particularly in mass spectrometry-based methods like LC-MS, the use of an appropriate internal standard (IS) is critical for achieving accurate and precise results. researchgate.net this compound is an ideal internal standard for the quantification of its unlabeled counterpart, N-Acetyl-DL-alanine, and other structurally similar amino acids or their derivatives. shimadzu.comnih.gov

Stable isotope-labeled (SIL) compounds, such as deuterated standards, are considered the gold standard for internal standards in mass spectrometry. sigmaaldrich.com This is because they have nearly identical chemical and physical properties to the analyte being measured (the unlabeled compound). researchgate.net They co-elute with the analyte during chromatographic separation and experience similar ionization efficiency and potential matrix effects in the mass spectrometer's ion source. nih.gov However, the SIL internal standard is distinguishable from the analyte by the mass spectrometer due to its higher mass (three Daltons higher in the case of this compound).

The process involves adding a known amount of this compound to every sample, calibrator, and quality control material before sample preparation. google.com During LC-MS analysis, the instrument monitors the mass-to-charge ratio (m/z) for both the unlabeled analyte and the deuterated internal standard. researchgate.net The concentration of the analyte is then determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is compared to a calibration curve generated from samples with known analyte concentrations.

Using this ratiometric approach effectively corrects for variations that can occur during the analytical process, such as:

Sample Preparation: Losses during extraction or derivatization steps. google.com

Injection Volume: Minor inconsistencies in the volume of sample injected into the LC system.

Matrix Effects: Suppression or enhancement of the analyte signal caused by other components in the sample matrix (e.g., salts, lipids in plasma). nih.gov

This approach leads to significant improvements in method robustness, precision, and accuracy. For example, quantitative methods for amino acids in biological fluids that employ deuterated internal standards have demonstrated excellent linearity (with correlation coefficients, R², often exceeding 0.995) and good inter- and intra-day precision. shimadzu.comnih.gov

Table 2: Research Findings on the Use of Deuterated Internal Standards in Mass Spectrometry

FindingSignificanceResearch ContextCitation
Improved Precision The introduction of deuterated internal standards prior to protein hydrolysis resulted in a method with a mean coefficient of variation less than 5%.Quantitative analysis of protein amino acids by GC-MS. nih.gov
Excellent Linearity A good linear relationship (R² > 0.995) was obtained between the analyte/IS peak area ratio and the analyte/IS concentration ratio.Quantitation of free amino acids in human plasma by LC-MS. shimadzu.com
Matrix Effect Correction Deuterated internal standards are used to account for matrix suppression effects in the sample to achieve absolute quantification.High-resolution mass spectrometry for protein quantification in plant and animal samples. nih.gov
Error Elimination The combination of individual deuterated internal standards with a specific ion detector eliminated several sources of error inherent in chromatographic procedures.Quantitation of amino acids in biological fluids by mass fragmentography. researchgate.net

Investigations in Biochemical Metabolism and Pathway Analysis

Isotope Tracer Studies for Metabolic Pathway Elucidation

Isotope tracers are indispensable for mapping the intricate network of metabolic reactions. By introducing a labeled molecule into a biological system, researchers can follow its journey and identify the various metabolites it is converted into. N-Acetyl-DL-alanine-3,3,3-d3 is particularly useful in this regard for studying alanine (B10760859) metabolism and related pathways.

Tracking Alanine Metabolism and Fate within Biological Systems

The deuterium (B1214612) label on the methyl group of the alanine moiety in this compound allows for its unambiguous detection by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. cymitquimica.com Once introduced into a cell culture or an animal model, the N-acetyl group is typically removed by cellular enzymes, releasing deuterated DL-alanine. The stable isotope-labeled alanine then enters the endogenous alanine pool and participates in various metabolic processes.

Studies using deuterated water (²H₂O) have demonstrated that the deuterium labeling of free alanine equilibrates rapidly with body water, making it a reliable tracer. nih.govphysiology.orgphysiology.org This principle underpins the use of exogenously supplied labeled alanine, such as that derived from this compound, to trace its metabolic fate. Researchers can track the incorporation of the deuterium-labeled alanine into newly synthesized proteins, providing a measure of protein synthesis rates. nih.govphysiology.orgphysiology.org Furthermore, the labeled alanine can be converted to other metabolites, such as pyruvate (B1213749), through transamination reactions, allowing for the investigation of its downstream metabolic pathways. The deuterium label allows for the tracking of the metabolic fate of alanine through these complex biological processes. vulcanchem.com

Analysis of Amino Acid Synthesis, Degradation, and Energy Metabolism Pathways

Alanine is a non-essential amino acid that is central to the interplay between amino acid metabolism and glucose metabolism. It is intricately linked to the citric acid cycle (TCA cycle) and gluconeogenesis. By using this compound as a tracer, the flux through these interconnected pathways can be investigated.

For instance, the labeled alanine can be deaminated to form labeled pyruvate. This labeled pyruvate can then have several fates: it can be converted back to glucose via gluconeogenesis, enter the TCA cycle for energy production, or be used for the synthesis of other amino acids. By analyzing the isotopic enrichment in these downstream metabolites, researchers can gain a quantitative understanding of the relative importance of these different metabolic routes under various physiological or pathological conditions. This approach is crucial for understanding metabolic reprogramming in diseases such as cancer and diabetes.

Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. Stable isotope tracers are a cornerstone of MFA, as they provide the necessary data to resolve the complex network of intracellular reactions. chromservis.eu

Quantifying Dynamic Metabolite Traffic on Biochemical Routes

The use of stable isotope-labeled compounds like this compound is essential for moving beyond static measurements of metabolite concentrations to a dynamic understanding of metabolic pathway activities. chromservis.eu When metabolomics is performed with stable isotopic tracers, both metabolite concentrations and pathway activities (metabolic fluxes) can be assessed, providing a much richer understanding of metabolism. chromservis.eu An elevated metabolite level, for example, could be due to either increased production or decreased consumption; isotopic labeling helps to distinguish between these possibilities. chromservis.eu

In a typical MFA experiment, cells are cultured in a medium containing the labeled substrate. After a period of incubation, the isotopic labeling patterns of various intracellular metabolites are measured. This data is then used in a computational model of cellular metabolism to calculate the intracellular fluxes. The use of this compound can help to quantify the flux through alanine-related pathways and understand how these fluxes are altered in response to different stimuli or genetic modifications.

Resolving Metabolic Pathway Regulation and Mechanisms

By quantifying changes in metabolic fluxes, MFA can provide insights into the regulation of metabolic pathways. For example, an increase in the flux through a particular pathway in response to a drug treatment may suggest that the drug targets an enzyme in that pathway. Similarly, comparing the metabolic fluxes in normal versus diseased cells can reveal the metabolic adaptations that contribute to the disease state.

The application of kinetic isotope effects (KIEs) with deuterated compounds like this compound can further refine the analysis by helping to identify rate-limiting enzymatic steps in a pathway. This detailed understanding of pathway regulation is critical for identifying potential targets for therapeutic intervention and for metabolic engineering applications.

Role as a Substrate in Enzymatic Reactions

For this compound to be utilized in the metabolic pathways described above, the N-acetyl group must first be removed. This is accomplished by a class of enzymes known as aminoacylases (or acylases).

Aminoacylases are hydrolases that catalyze the stereospecific deacetylation of N-acyl-amino acids to produce a free L-amino acid and an acyl group. wikipedia.org The enzyme specifically acts on the L-enantiomer of the racemic N-acetyl-DL-alanine mixture. tandfonline.com This enzymatic hydrolysis is a critical first step in the metabolic utilization of the deuterated alanine provided by this compound.

The substrate specificity of aminoacylases has been studied for various N-acetylated amino acids. For example, acylase I from pig kidney shows a preference for N-acetyl derivatives of amino acids with unbranched side chains. nih.gov The efficiency of hydrolysis by this enzyme increases with the hydrophobicity of the amino acid side chain. nih.gov Other aminoacylases, such as the one isolated from Streptomyces mobaraensis, exhibit broad substrate specificity, hydrolyzing a wide range of N-acetylated L-amino acids. tandfonline.com The study of the enzymatic hydrolysis of N-acetyl-DL-alanine is also relevant for industrial processes aiming at the production of optically pure amino acids. acs.orgacs.org

Table 1: Substrate Specificity of Various Aminoacylases on N-Acetyl-Amino Acids

Enzyme Source Preferred N-Acetyl-Amino Acid Substrates Reference
Aspergillus and Penicillium (Mold Acylase) Acetyl-DL-phenylalanine, Acetyl-DL-tryptophan, Acetyl-DL-alanine tandfonline.com
Pig Kidney (Acylase I) N-acetyl derivatives with unbranched, hydrophobic side chains nih.gov
Streptomyces mobaraensis Broad specificity including N-acetyl-L-methionine and N-acetyl-L-histidine tandfonline.com
Micrococcus agilis N-acetyl-DL-phenylglycine, N-acetyl-DL-methionine bibliotekanauki.pl
Ornithine deacetylase ArgE Wide range of N-acyl-amino acid substrates rsc.org

Assessment of Enzyme Mechanisms and Substrate Specificity

N-Acetyl-DL-alanine serves as a substrate for a class of enzymes known as aminoacylases (or N-acyl-L-amino-acid amidohydrolases, EC 3.5.1.14). ontosight.ai These enzymes are ubiquitous in nature, found in animals, plants, and microorganisms, and play a role in the hydrolysis of N-acetylated amino acids to yield the free amino acid and acetate (B1210297). rsc.orgfoodb.caexpasy.org The use of N-Acetyl-DL-alanine and its derivatives is crucial in characterizing the substrate specificity and stereoselectivity of these enzymes.

Aminoacylases are often stereoselective, preferentially hydrolyzing the L-enantiomer of N-acetylated amino acids. This property is exploited in the industrial production of enantiomerically pure L-amino acids through the kinetic resolution of racemic N-acetyl-DL-amino acid mixtures. rsc.org For instance, an aminoacylase (B1246476) from Lactococcus lactis has been shown to hydrolyze a variety of N-acetylated L-amino acids, with a preference for those with neutral aliphatic and aromatic side chains, such as alanine and phenylalanine. researchgate.net Similarly, an esterase from Bacillus cereus has demonstrated high stereoselectivity in the hydrolysis of N-acetyl-DL-alanine methyl ester, favoring the production of N-acetyl-D-alanine methyl ester. nih.gov

The substrate specificity of aminoacylases can be broad. An enzyme from Streptomyces mobaraensis was found to hydrolyze various N-acetylated L-amino acids, with the exception of N-epsilon-acetyl-L-lysine and N-acetyl-L-proline. tandfonline.com The relative rates of hydrolysis for different N-acetylated amino acids provide insight into the structural requirements of the enzyme's active site.

Table 1: Relative Substrate Specificity of Mold Acylase for various N-Acetyl-DL-amino acids

Substrate Relative Rate of Hydrolysis (%)
N-Acetyl-DL-methionine 100
N-Acetyl-DL-phenylalanine 85
N-Acetyl-DL-alanine 70
N-Acetyl-DL-valine 65
N-Acetyl-DL-leucine 50

This table is generated based on data indicating the relative susceptibility of various N-acetylated amino acids to hydrolysis by mold acylase. tandfonline.com The rates are normalized to that of N-Acetyl-DL-methionine.

The study of such enzymatic reactions often employs techniques like ¹H NMR spectroscopy to monitor the real-time disappearance of the substrate and the appearance of the acetate product, allowing for a detailed analysis of the enzyme's selectivity. rsc.org

Deuterium Isotope Effects on Reaction Kinetics and Equilibria

The substitution of hydrogen with deuterium in a substrate molecule, as in this compound, can lead to a kinetic isotope effect (KIE). This effect arises from the difference in zero-point vibrational energy between a C-H and a C-D bond; the C-D bond is stronger and requires more energy to break. researchgate.net Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. Measuring the KIE provides valuable information about the rate-limiting step of an enzymatic reaction and the nature of the transition state. researchgate.netsemanticscholar.org

While specific studies on the KIE of this compound are not extensively documented in publicly available literature, significant research on related enzymes acting on deuterated alanine provides a strong framework for understanding these effects. Enzymes such as alanine racemase and D-amino acid oxidase, which catalyze reactions involving the cleavage of the Cα-H bond of alanine, have been studied in detail using deuterated substrates. nih.govscispace.comnih.govd-nb.info

For example, studies on alanine racemase from Geobacillus stearothermophilus using Cα-deuterated alanine have revealed significant primary deuterium KIEs. nih.govnih.gov These effects have been instrumental in elucidating the enzyme's mechanism, which involves a two-base catalytic system and the formation of a carbanionic intermediate. acs.orgkyoto-u.ac.jp The magnitude of the KIE can indicate whether the C-H bond cleavage is the sole rate-limiting step of the reaction.

Table 2: Kinetic Isotope Effects in Alanine-Metabolizing Enzymes

Enzyme Substrate Isotope Effect (kH/kD) pH Reference
Alanine Racemase (L→D) L-Alanine-d1 1.877 - acs.org
Alanine Racemase (D→L) D-Alanine-d1 1.297 - acs.org
D-Amino Acid Oxidase D-Alanine-d1 9.1 ± 1.5 Low pH d-nb.info
D-Amino Acid Oxidase D-Alanine-d1 2.3 ± 0.3 High pH d-nb.info
Tryptophan 2-Monooxygenase L-Alanine-d1 6.0 ± 0.5 6.5-10 nih.gov

This table summarizes observed primary deuterium kinetic isotope effects for enzymes that catalyze reactions involving the cleavage of the Cα-H bond of alanine. The values indicate the ratio of the reaction rate with the non-deuterated substrate (kH) to that with the deuterated substrate (kD).

In the case of D-amino acid oxidase, the primary substrate isotope effect with deuterated D-alanine was found to be pH-dependent, suggesting changes in the rate-limiting step with varying pH. d-nb.info At low pH, the large KIE of 9.1 suggests that C-H bond cleavage is largely rate-limiting. d-nb.info The study of such deuterium isotope effects on reaction kinetics and equilibria is a cornerstone of mechanistic enzymology, and this compound represents a valuable substrate for extending these investigations to enzymes that process N-acetylated amino acids. The deuterium label allows for the precise quantification of metabolic intermediates and end products, facilitating a deeper understanding of metabolic fluxes.

Mechanistic Biochemical Studies

Impact of Deuterium (B1214612) Substitution on Biochemical Reaction Rates

Deuterium substitution at a site involved in a reaction's rate-determining step typically slows the reaction down, a phenomenon known as the kinetic isotope effect (KIE). acs.org This effect is a cornerstone for elucidating enzymatic mechanisms and metabolic pathways. acs.org Labeled compounds such as N-Acetyl-DL-alanine-3,3,3-d3 are used to trace metabolic fates and quantify flux rates through specific enzymatic steps.

For instance, studies on enzymes like alanine (B10760859) transaminase (ALT) utilize deuterated substrates to probe catalytic mechanisms. nih.gov When a C-H bond at a position like the C3 of alanine is cleaved in the rate-limiting step, substituting the hydrogen atoms with deuterium will result in a measurable decrease in the reaction rate. Computational studies have shown that the rate of deuterium transfer can be approximately 4.9 to 5.0 times slower than that of proton transfer in related amino acid systems. acs.org This allows researchers to identify which steps are kinetically significant.

Table 1: Illustrative Kinetic Isotope Effect (KIE) in an Enzymatic Reaction

Parameter Non-deuterated Substrate (kH) Deuterated Substrate (kD) Kinetic Isotope Effect (kH/kD) Implication
Reaction Rate Constant Higher Lower > 1 C-H bond cleavage is part of the rate-determining step.

| Metabolic Flux | Normal | Reduced | > 1 | The enzymatic step is a key control point in the pathway. |

Influence on Protein Folding and Stability

Isotopic substitution can also influence the stability of macromolecules like proteins, primarily through solvent effects when deuterium oxide (D₂O) is used. nih.govresearchgate.netnih.gov Research demonstrates that transferring proteins into a D₂O environment generally increases their thermal stability. nih.govuwo.caresearchgate.net This stabilization is characterized by an increase in the melting temperature (Tm) of the protein, typically by 2-4 K. nih.govuwo.caresearchgate.net

Table 2: Thermodynamic Changes in Proteins Upon Transfer from H₂O to D₂O

Thermodynamic Parameter Observed Change in D₂O Underlying Reason Reference
Transition Temperature (Tm) Increase (2-4 K) Protein stabilization nih.govuwo.caresearchgate.net
Enthalpy of Unfolding (ΔH) Decrease Changes in hydration of non-polar groups nih.govresearchgate.net
Entropy of Unfolding (ΔS) Decrease Enthalpy-entropy compensation nih.govresearchgate.net

Probing Conformational Dynamics in Protein-Ligand Interactions

Isotopic labeling is a crucial tool for studying the three-dimensional structure and dynamics of proteins and their interactions with ligands. While direct studies on this compound are specific, the principles are derived from broader research on alanine-containing peptides. nih.govacs.org Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics (MD) simulations rely on isotopic enrichment to dissect complex molecular motions. nih.gov

The deuteration of the methyl group in an alanine residue can simplify complex NMR spectra and allow for the measurement of subtle changes in protein conformation upon ligand binding. MD simulations of alanine-containing peptides, such as Ac-Ala-NH₂, have characterized various conformational states or basins, including the polyproline II (pPII), β-strand, and right-handed helical regions. nih.govacs.org The relative populations of these states are influenced by the local environment and interactions with binding partners. acs.org By using deuterated analogs in experimental studies, researchers can validate and refine these computational models, gaining a more precise picture of the conformational landscape that governs protein function and ligand recognition.

Table 3: Key Conformational Basins of Alanine-Containing Peptides

Conformational State Description Typical Ramachandran Angles (φ, ψ) Method of Study
Polyproline II (pPII) An extended, left-handed helical structure. (-75°, +145°) MD Simulations, Spectroscopy nih.gov
β-strand (β) An extended conformation, a building block of β-sheets. (-135°, +135°) MD Simulations, Spectroscopy nih.gov
Right-handed Helix (αR) A compact, right-handed helical conformation. (-75°, -45°) MD Simulations, Spectroscopy nih.gov

| C7eq | A seven-membered hydrogen-bonded ring structure. | N/A | MD Simulations acs.org |

Computational and Theoretical Chemistry Studies

Molecular Dynamics Simulations to Model Conformational Behavior

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, enabling the exploration of the conformational dynamics of molecules over time. For N-Acetyl-DL-alanine-3,3,3-d3, MD simulations, often performed using force fields like AMBER or CHARMM, can elucidate the accessible conformations and the transitions between them in various environments, such as in the gas phase or in aqueous solution.

While direct MD simulation data for this compound is not extensively published, studies on the analogous alanine (B10760859) dipeptide provide critical insights. aip.orgnih.gov These simulations reveal that the conformational landscape is primarily defined by the Ramachandran dihedral angles, phi (φ) and psi (ψ). Key stable conformations, such as the C7eq (a left-handed helix-like structure) and C5, are identified as energy minima. aip.orgnih.gov The introduction of the deuterated methyl group in this compound is not expected to drastically alter these primary conformational preferences, as the fundamental peptide backbone interactions remain the same. However, the increased mass of deuterium (B1214612) can subtly influence the vibrational dynamics and the rates of conformational exchange, a factor that can be parameterized and studied in detailed MD simulations.

For instance, ab initio MD simulations on alanine dipeptide analogs have shown that conformational transitions can occur on the picosecond timescale, a detail that classical MD simulations with standard force fields sometimes fail to capture. nih.gov Such advanced simulation techniques would be invaluable in discerning the nuanced effects of deuteration on the conformational dynamics of this compound.

The table below summarizes typical conformational states observed in MD simulations of alanine dipeptide analogs, which are expected to be relevant for this compound.

ConformationTypical Dihedral Angles (φ, ψ)Description
C7eq(-83.1°, 74.8°)Left-handed helix-like
C5(-150°, 150°)Extended conformation
α-helix (right-handed)(-60°, -40°)Right-handed helix
β-sheet(-134°, 145°)Extended sheet-like structure
Polyproline II(-75°, 145°)Left-handed helix

Data adapted from studies on alanine dipeptide analogs. aip.org

Quantum Chemical Investigations (DFT, Semiempirical Methods)

Quantum chemical methods provide a more detailed and accurate description of the electronic structure and energetic properties of molecules compared to the classical mechanics-based approach of MD simulations.

Analysis of Electronic Structure and Energetic Properties

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules like this compound. repec.orgcolab.wsresearchgate.net DFT calculations can be used to determine a variety of molecular properties, including optimized geometries, vibrational frequencies, and the energies of different conformers.

Studies on N-acetyl-L-alanine using DFT have provided detailed information on its structural parameters and electronic properties. repec.orgcolab.ws For this compound, DFT calculations would reveal subtle changes in bond lengths and angles upon deuteration. While these geometric changes are typically small, they can have a measurable impact on the molecule's vibrational spectra and other properties.

The energetic landscape of this compound can also be mapped out using DFT. By calculating the relative energies of different conformations, a more accurate picture of their relative populations at thermal equilibrium can be obtained. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's chemical reactivity and electronic excitation properties. repec.orgcolab.ws

The following table presents a hypothetical comparison of selected electronic properties for N-acetyl-alanine and its deuterated analog, as would be predicted by DFT calculations.

PropertyN-acetyl-alanineThis compound
Ground State EnergyEE + ΔE_ZPE
HOMO-LUMO Gap~X eV~X eV (minor change)
Dipole Moment~Y Debye~Y Debye (minor change)

ΔE_ZPE represents the change in zero-point vibrational energy due to deuteration.

Predicting Isotope Effects on Molecular Properties

A key application of quantum chemical calculations for this compound is the prediction of isotope effects. The substitution of protium (B1232500) with deuterium in the methyl group leads to a significant change in the vibrational frequencies associated with the C-D bonds compared to C-H bonds. This is due to the heavier mass of deuterium.

These changes in vibrational frequencies can be accurately predicted using DFT calculations and have important consequences for the interpretation of infrared (IR) and Raman spectroscopy data. aip.org The C-D stretching vibrations, for example, appear at lower frequencies than the corresponding C-H stretches, providing a distinct spectral window for probing the local environment of the methyl group. aip.org

Furthermore, quantum chemical calculations can predict kinetic isotope effects (KIEs) for reactions involving the cleavage of a C-H/C-D bond and equilibrium isotope effects (EIEs) which can influence conformational preferences due to changes in zero-point vibrational energies.

Rational Design of Deuterated Analogs for Specific Research Objectives

The computational insights gained from studying this compound inform the rational design of other deuterated analogs for a variety of research applications. The primary motivation for deuteration is often to simplify complex spectra in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or to provide a sensitive probe for vibrational spectroscopy.

In the context of NMR, perdeuteration of proteins, with the exception of specific amino acid residues, is a common strategy to simplify crowded proton NMR spectra. nih.gov The principles learned from the computational analysis of this compound can be extended to the design of more complex deuterated molecules. For example, by understanding the conformational propensities and the influence of deuteration on local dynamics, researchers can strategically place deuterium labels to probe specific structural features or molecular interactions. nih.govbiorxiv.org

Computational modeling can be used to predict how deuteration will affect the structure and dynamics of a larger peptide or protein, allowing for the design of isotopically labeled molecules that are optimized for specific biophysical experiments. nih.gov This synergy between computational prediction and experimental design is crucial for advancing our understanding of biomolecular structure and function.

Advanced Research Methodologies and Future Perspectives

Integration with Multi-Omics Approaches in Systems Biology Research

In the realm of systems biology, which seeks to understand complex biological systems by holistically studying their components, N-Acetyl-DL-alanine-3,3,3-d3 and similar deuterated molecules are instrumental. They are particularly vital in metabolomics, a cornerstone of multi-omics research that involves the comprehensive study of small molecule metabolites.

The primary role of this compound in these studies is as an internal standard for mass spectrometry (MS)-based analytical platforms. dntb.gov.ua When analyzing complex biological samples such as biofluids or tissue extracts, the inclusion of a known quantity of a deuterated standard, which is chemically identical to the endogenous analyte (N-acetyl-alanine) but has a different mass, allows for accurate quantification and helps to correct for variations during sample preparation and analysis. mdpi.com

For instance, in studies profiling the fecal metabolome to find biomarkers for diseases, deuterated compounds like DL-alanine-d3 are used for retention time correction and data normalization in techniques such as Hydrophilic Interaction Liquid Chromatography–Quadrupole-Time of Flight Mass Spectrometry (HILIC-Q/TOF-MS/MS). mdpi.com This ensures that the vast datasets generated are reliable and comparable across different samples.

The integration of metabolomic data, refined by the use of such standards, with other omics data (genomics, proteomics, transcriptomics) allows researchers to build comprehensive models of cellular metabolism. nih.govnih.gov In studies of bacterial metabolism, for example, untargeted multi-omics approaches have identified changes in metabolites like N-acetyl-L-alanine alongside proteomic shifts, providing a more complete picture of the cellular response to stimuli. nih.gov This integrated approach is crucial for understanding metabolic adaptations in various conditions, from microbial responses to environmental stress to the metabolic reprogramming in diseases. nrel.govuni-saarland.deacs.org

Table 1: Application of Deuterated Standards in Multi-Omics Research

Research AreaAnalytical TechniqueRole of Deuterated StandardKey OutcomeReference
Human MetabolomicsHILIC-Q/TOF-MS/MSRetention time correction, data normalizationIdentification of fecal metabolome alterations in disease mdpi.com
Systems BiologyLC-MS/MS, 1H NMRInternal standard for quantitative metabolomicsIntegrated analysis of metabolic and proteomic changes in E. coli nih.gov
Biomarker DiscoveryLC-MS, GC-MSAccurate quantification of endogenous metabolitesDiscovery of potential disease biomarkers in biofluids nih.gov

Development of Novel Analytical Techniques Utilizing Deuterated Tracers

The use of deuterated tracers like this compound is fundamental to the development and refinement of novel analytical techniques, primarily in mass spectrometry. These tracers are essential for stable isotope dilution analysis, a gold standard for quantitative accuracy.

In gas chromatography-mass spectrometry (GC-MS), which often requires chemical modification (derivatization) of analytes to make them volatile, deuterated standards are indispensable. dntb.gov.uasemanticscholar.org They co-elute with the non-labeled target analyte but are distinguished by their mass, allowing for precise peak area ratio calculations that are insensitive to variations in injection volume or instrument response. dntb.gov.ua

Recent advancements focus on optimizing derivatization and spiking protocols to enhance precision. One innovative approach involves using a deuterated derivatization agent, such as d9-N-methyl-N-trimethylsilyltrifluoroacetamide (d9-MSTFA), to synthesize labeled internal standards for a wide range of metabolites simultaneously. nih.govresearchgate.net This method provides individual correction for each metabolite, yielding higher precision than traditional data correction strategies. nih.gov Such techniques are critical for absolute quantitative metabolomics, enabling the accurate measurement of metabolite concentrations rather than just relative changes. researchgate.net

Beyond metabolomics, deuterated tracers are being explored in other advanced analytical domains. For example, the principles of using stable isotope-labeled molecules are being adapted for in vivo imaging. While not using this compound itself, studies on PET radiotracers like [18F]3,3,3-trifluoro-d-alanine demonstrate the concept. nih.gov These tracers target unique metabolic pathways, such as bacterial cell wall synthesis, to enable highly specific imaging of infections, distinguishing them from sterile inflammation. acs.org The stability and distinct mass of isotope-labeled compounds are key to these novel diagnostic applications.

Exploration of Deuterium (B1214612) Isotope Effects Beyond Metabolic Studies

The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). portico.org This occurs because the carbon-deuterium (C-D) bond has a lower zero-point energy and is stronger than a carbon-hydrogen (C-H) bond, thus requiring more energy to break. portico.org While this effect is the basis for using deuterated compounds as stable tracers (as they are generally less reactive), it is also a subject of research in its own right.

In enzymology, the KIE is a powerful tool for elucidating reaction mechanisms. Studies on enzymes like alanine (B10760859) racemase, which interconverts L- and D-alanine, have utilized deuterated alanine to probe the rate-limiting steps of the catalytic cycle. nih.gov By comparing the reaction rates of protiated and deuterated substrates, researchers can determine whether C-H bond cleavage is involved in the slowest step of the reaction. For instance, large KIEs observed with deuterated alanine in the presence of a "heavy" (perdeuterated) alanine racemase enzyme suggest that protein motions are coupled to the proton transfer step in the reaction coordinate. nih.gov Similarly, studies on the flavoenzyme Tryptophan 2-Monooxygenase showed a primary deuterium KIE of approximately 6.0, consistent with irreversible C-H bond cleavage being a key part of the reaction mechanism. nih.gov

The deuterium KIE is also being strategically exploited in medicinal chemistry. By selectively replacing hydrogen with deuterium at sites of metabolic attack (typically by cytochrome P450 enzymes), the rate of drug metabolism can be slowed. researchgate.net This can lead to improved pharmacokinetic profiles, such as a longer half-life and more consistent systemic exposure, potentially enhancing a drug's efficacy and safety profile. portico.org A deuterated alanine compound developed by Merck in the 1970s was one of the early examples of this strategy reaching clinical trials. researchgate.net

Table 2: Observed Kinetic Isotope Effects (KIE) in Alanine-Related Enzyme Studies

EnzymeSubstrateObserved KIE (kH/kD)ImplicationReference
Alanine RacemaseCα-deuterated Alanine~3.0 (with heavy enzyme)Coupled motion between protein and proton transfer nih.gov
Tryptophan 2-Monooxygenaseα-deuterated Alanine~6.0Irreversible C-H bond cleavage is rate-limiting nih.gov
Alanine RacemaseDeuterated Alanine1.57 - 1.66 (intrinsic)Probes transition state of proton abstraction scispace.com

Potential for Derivatization of this compound for Expanded Applications

To expand the analytical utility of this compound, particularly for techniques like GC-MS, chemical derivatization is often necessary. dntb.gov.ua Derivatization modifies the chemical structure of the analyte to increase its volatility, thermal stability, and improve its chromatographic and mass spectrometric properties. semanticscholar.org

A common and effective method for amino acids and their N-acetylated forms is a two-step derivatization procedure. dntb.gov.uasemanticscholar.org

Esterification : The first step involves converting the carboxylic acid group to a methyl ester. This is typically achieved by heating the sample with 2 M hydrochloric acid in methanol. semanticscholar.org This reaction is specific to the carboxyl group.

Acylation : The intermediate methyl ester is then further derivatized by reacting it with an acylating agent, such as pentafluoropropionic anhydride (B1165640) (PFPA). dntb.gov.ua This targets the amino group (and any other active hydrogens), replacing them with a pentafluoropropionyl group. The resulting Me-PFP derivative is highly volatile and electronegative, making it ideal for GC-MS analysis with electron capture or negative ion chemical ionization.

This two-step derivatization can be applied directly to this compound. The resulting derivative would be a pentafluoropropionyl this compound methyl ester, which could serve as a highly sensitive internal standard for quantifying its non-deuterated counterpart in complex biological matrices. semanticscholar.org

Other derivatization strategies could also be employed. For example, using alkyl chloroformates like methyl chloroformate (MCF) offers a rapid, single-step derivatization for both amino and carboxylic acid groups. springernature.com Applying this to this compound could create a stable derivative suitable for quantitative analysis by GC-MS/MS. springernature.com The potential to use isotopically labeled derivatizing agents, such as d3-MCF, in combination with the already labeled analyte could open avenues for more complex multi-isotope tracing experiments.

Q & A

Q. How is N-Acetyl-DL-alanine-3,3,3-d3 employed in metabolic pathway analysis?

this compound is used as a deuterated tracer to study metabolic flux in the glucose-alanine cycle and nitrogen metabolism. The deuteration at the methyl group allows tracking via mass spectrometry (MS) or nuclear magnetic resonance (NMR), enabling precise quantification of metabolic intermediates. Researchers typically administer the compound in cell cultures or animal models, followed by extraction of metabolites and analysis using LC-MS/MS to map isotopic incorporation into downstream products like pyruvate or urea cycle intermediates .

Q. What experimental protocols are recommended for using deuterated alanine derivatives as internal standards in metabolomics?

For metabolomic studies, this compound is added to biological samples during extraction to normalize data and correct for matrix effects. A validated protocol includes:

  • Spike-in concentration optimization : Determine linear dynamic range using calibration curves.
  • Chromatographic separation : Use hydrophilic interaction liquid chromatography (HILIC) to resolve polar metabolites.
  • Detection : Employ high-resolution MS (HRMS) with selected reaction monitoring (SRM) for specificity. Isotopic purity (>98% deuterium) must be confirmed via NMR or isotope ratio MS to avoid interference .

Q. How does deuteration at the 3,3,3 position influence the chelation properties of N-Acetyl-DL-alanine in metal-binding studies?

Deuteration does not alter the compound’s primary coordination sites (carboxyl and acetyl groups) but may affect hydrogen-bonding dynamics in metal complexes. Researchers compare the stability constants of deuterated vs. non-deuterated forms using isothermal titration calorimetry (ITC) or UV-Vis spectroscopy. For transition metals like Cu²⁺ or Zn²⁺, isotopic effects on binding kinetics are typically minimal but can be quantified via kinetic isotope effect (KIE) studies .

Advanced Research Questions

Q. What methodological challenges arise in synthesizing this compound with high isotopic purity, and how are they resolved?

Key challenges include:

  • Isotopic scrambling : Deuterium migration during acetylation. Mitigated by using deuterated acetic anhydride (CD₃CO)₂O under controlled pH and temperature .
  • Purification : High-performance liquid chromatography (HPLC) with chiral columns separates DL enantiomers, while isotopic purity is verified via ¹H-NMR (absence of H signals at 3,3,3 positions) and elemental analysis .
  • Stability : Storage at 0–6°C in anhydrous conditions prevents proton-deuterium exchange .

Q. How can researchers resolve contradictory kinetic data in enzyme studies using deuterated N-Acetyl-DL-alanine?

Discrepancies in enzyme kinetics (e.g., altered Km or Vmax) may arise from deuterium’s mass effect on substrate binding or catalysis. Approaches include:

  • Isotope effect analysis : Compare kcat/Km ratios for deuterated vs. protiated substrates to distinguish binding vs. catalytic steps.
  • Computational modeling : Molecular dynamics simulations to assess deuterium’s impact on transition-state geometry.
  • Control experiments : Validate enzyme activity with non-deuterated substrates to rule out solvent isotope effects .

Q. What strategies are effective for quantifying low-abundance deuterated metabolites in complex biological matrices?

Sensitivity challenges are addressed via:

  • Pre-concentration : Solid-phase extraction (SPE) using mixed-mode cartridges.
  • Derivatization : Trimethylsilylation or dansylation to enhance MS ionization efficiency.
  • Parallel reaction monitoring (PRM) : Targets specific fragment ions with HRMS for enhanced selectivity.
  • Data-independent acquisition (DIA) : Enables retrospective analysis of untargeted metabolites .

Q. How does deuteration impact the structural analysis of N-Acetyl-DL-alanine in crystallography studies?

Deuteration reduces X-ray scattering from hydrogen atoms, improving electron density maps for heavy atoms. However, neutron crystallography is preferred for resolving deuterium positions in enzyme active sites. For X-ray studies, contrast variation experiments with deuterated crystals can enhance phase determination .

Methodological Validation and Data Interpretation

Q. What analytical techniques are critical for confirming the isotopic integrity of this compound after long-term storage?

  • ¹³C-NMR : Confirms deuterium retention at specific positions.
  • Isotope ratio mass spectrometry (IRMS) : Measures ²H/¹H ratios to detect proton exchange.
  • Accelerated stability testing : Store samples under stress conditions (e.g., 40°C/75% RH) and monitor degradation via LC-HRMS .

Q. How can researchers address batch-to-batch variability in deuterated compound synthesis?

  • Quality control (QC) protocols : Mandate certificates of analysis (CoA) with isotopic purity, enantiomeric excess (for DL forms), and residual solvent data.
  • Interlaboratory validation : Cross-validate synthetic batches using shared reference standards.
  • Synthetic route optimization : Use flow chemistry for reproducible reaction conditions .

Q. What bioinformatics tools are recommended for integrating deuterium tracing data into metabolic network models?

  • Isotopomer spectral analysis (ISA) : Quantifies flux distributions in central carbon metabolism.
  • Open-source platforms : Use COBRApy or MetaboAnalyst to map isotopic enrichment onto genome-scale metabolic models.
  • Statistical validation : Apply false discovery rate (FDR) correction for multi-omic data integration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.